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Cat. No.: B15544080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the basal expression level of the YDR1
gene, more commonly known as PDR1 (Pleiotropic Drug Resistance 1), in wild-type

Saccharomyces cerevisiae. As a pivotal transcription factor, Pdr1p is a master regulator of the

pleiotropic drug resistance network, making its baseline expression a critical parameter in

understanding yeast physiology and drug response mechanisms. This document synthesizes

available quantitative data, details key experimental methodologies for its measurement, and

visualizes its regulatory context.

Quantitative Data Summary
The absolute basal expression level of a gene can be a challenging metric to define, as it is

influenced by subtle variations in strain background, growth phase, and culture conditions.

While a precise, universally accepted mRNA copy number for PDR1 under basal conditions is

not consistently reported across the literature, protein abundance data offers a valuable proxy

for its expression.
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Note: The value presented represents the abundance of the Pdr1 protein (Pdr1p) and not the

direct mRNA transcript level. This measurement provides an estimate of the functional protein

present in the cell under standard laboratory conditions.

PDR1 Signaling and Regulation
The Pdr1 protein is a central node in a complex signaling network that governs the yeast cell's

response to a wide array of chemical stressors. It functions as a transcription factor that, upon

activation, binds to specific DNA sequences known as Pleiotropic Drug Response Elements

(PDREs) in the promoter regions of its target genes. This binding initiates the transcription of

genes largely involved in drug efflux and stress adaptation.

Below is a diagram illustrating the core signaling pathway involving Pdr1p.
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Pdr1p signaling pathway in response to cellular stressors.

Experimental Protocols
Accurate quantification of PDR1 basal expression is crucial for understanding its regulatory

role. The two most common techniques for this purpose are Reverse Transcription-Quantitative

Polymerase Chain Reaction (RT-qPCR) and Northern Blotting.

Experimental Workflow for Gene Expression Analysis
The general workflow for analyzing gene expression in yeast, whether by RT-qPCR or Northern

blotting, follows a series of core steps from sample preparation to data analysis.
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General workflow for yeast gene expression analysis.
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Detailed Protocol 1: Reverse Transcription-Quantitative
PCR (RT-qPCR)
RT-qPCR is a highly sensitive and specific method for quantifying mRNA levels. This protocol is

adapted from standard yeast molecular biology procedures.[2][3][4][5]

1. Yeast Culture and Harvesting: a. Inoculate a single colony of a wild-type S. cerevisiae strain

(e.g., BY4741 or S288c) into 5 mL of YPD medium. b. Incubate overnight at 30°C with shaking

(200 rpm). c. The next day, dilute the overnight culture into a larger volume of fresh YPD to an

OD₆₀₀ of ~0.1. d. Grow the culture at 30°C with shaking to a mid-logarithmic phase (OD₆₀₀ of

0.5-0.8). e. Harvest 5-10 OD₆₀₀ units of cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

f. Discard the supernatant and immediately freeze the cell pellet in liquid nitrogen. Pellets can

be stored at -80°C.

2. Total RNA Extraction (Hot Acidic Phenol Method): a. Resuspend the frozen cell pellet in 400

µL of TES buffer (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS). b. Add 400 µL of acid

phenol:chloroform (5:1, pH 4.5). c. Vortex vigorously for 1 minute. d. Incubate at 65°C for 1

hour, with vortexing every 10-15 minutes. e. Place on ice for 5 minutes, then centrifuge at max

speed for 5 minutes at 4°C. f. Transfer the upper aqueous phase to a new tube containing 400

µL of chloroform. g. Vortex and centrifuge at max speed for 5 minutes at 4°C. h. Transfer the

aqueous phase to a new tube and precipitate the RNA by adding 1/10th volume of 3 M sodium

acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. i. Incubate at -20°C for at least 1

hour. j. Centrifuge at max speed for 20 minutes at 4°C to pellet the RNA. k. Wash the pellet

with 500 µL of cold 70% ethanol. l. Air-dry the pellet briefly and resuspend in 30-50 µL of

RNase-free water.

3. RNA Quality Control and DNase Treatment: a. Quantify the RNA using a spectrophotometer

(e.g., NanoDrop). Check for A₂₆₀/A₂₈₀ ratio of ~2.0. b. Assess RNA integrity by running 1-2 µg

on a 1% agarose gel. Two distinct ribosomal RNA (rRNA) bands (25S and 18S) should be

visible. c. Treat 5-10 µg of total RNA with DNase I according to the manufacturer's protocol to

remove any contaminating genomic DNA.

4. cDNA Synthesis (Reverse Transcription): a. Use 1-2 µg of total RNA for the reverse

transcription reaction. b. Use a commercial cDNA synthesis kit (e.g., using oligo(dT) and

random hexamer primers) following the manufacturer's instructions. c. Include a "no reverse

transcriptase" control to check for genomic DNA contamination in subsequent qPCR steps.
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5. Quantitative PCR (qPCR): a. Prepare qPCR reactions in a 10-20 µL final volume containing:

2X SYBR Green Master Mix
300-500 nM of each forward and reverse primer (for PDR1 and a reference gene like ACT1
or ALG9)
Diluted cDNA template (e.g., a 1:20 dilution) b. Run the qPCR on a real-time PCR machine
with a typical program:
Initial denaturation: 95°C for 5-10 minutes.
40 cycles of:
Denaturation: 95°C for 15 seconds.
Annealing/Extension: 60°C for 1 minute. c. Include a melt curve analysis at the end to verify
the specificity of the amplified product.

6. Data Analysis: a. Determine the cycle threshold (Ct) for PDR1 and the reference gene in

each sample. b. Calculate the relative expression of PDR1 using the ΔΔCt method, normalizing

to the expression of the reference gene.

Detailed Protocol 2: Northern Blotting
Northern blotting is a classic technique for detecting and sizing specific RNA molecules from a

complex sample.[6][7][8][9]

1. RNA Preparation: a. Extract and quantify total RNA from wild-type yeast as described in

steps 1-3 of the RT-qPCR protocol. High-quality, intact RNA is critical for Northern blotting.

2. Denaturing Agarose Gel Electrophoresis: a. Prepare a 1.2% agarose gel containing

formaldehyde as the denaturing agent. b. Load 10-20 µg of total RNA per lane. Include an RNA

ladder for size determination. c. Run the gel until the dye front has migrated approximately two-

thirds of the gel length.

3. Transfer to Membrane: a. Transfer the RNA from the gel to a positively charged nylon

membrane (e.g., Hybond-N+) via capillary transfer overnight using 10X SSC buffer. b. After

transfer, rinse the membrane in 2X SSC and UV-crosslink the RNA to the membrane according

to the crosslinker's manual.

4. Probe Preparation: a. Design a DNA probe specific to the PDR1 coding sequence (a 300-

500 bp fragment is ideal). b. Amplify this fragment by PCR. c. Label the probe with a
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radioactive isotope (e.g., ³²P-dCTP) using a random priming labeling kit, or with a non-

radioactive label like digoxigenin (DIG). d. Purify the labeled probe to remove unincorporated

nucleotides.

5. Hybridization: a. Pre-hybridize the membrane in a hybridization buffer (e.g., PerfectHyb™

Plus) for at least 1 hour at the appropriate temperature (e.g., 65°C for a DNA probe). b.

Denature the labeled probe by boiling for 5 minutes and then quickly chilling on ice. c. Add the

denatured probe to the hybridization buffer and incubate the membrane overnight with gentle

agitation.

6. Washing and Detection: a. Wash the membrane with a series of low and high stringency

wash buffers to remove the non-specifically bound probe. b. For radioactive probes, expose the

membrane to a phosphor screen or X-ray film at -80°C. c. For non-radioactive probes, perform

the detection steps according to the labeling kit's instructions (typically involving an antibody

conjugate and a chemiluminescent substrate). d. Develop the film or image the membrane to

visualize the PDR1 mRNA band.

7. Analysis: a. The intensity of the band corresponding to the PDR1 transcript provides a semi-

quantitative measure of its abundance. b. For more quantitative results, the membrane can be

stripped and re-probed with a probe for a loading control gene (e.g., ACT1). The relative band

intensities can then be determined using densitometry software.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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